6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(5-fluoropyridin-3-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-1-5(3-11-4-6)7-2-8(14)13-9(15)12-7/h1-4H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGNDWGNCOSJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(5-Fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on diverse research findings.
- Molecular Formula: C9H7FN4O2
- Molecular Weight: 190.18 g/mol
- CAS Number: 1469732-95-3
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antibacterial properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.
Key Findings:
- Cell Line Testing: The compound showed promising results against HepG2 (hepatocellular carcinoma) and Huh-7 (liver cancer) cell lines. It was found to induce apoptosis by activating caspase 3/7 pathways at varying concentrations .
- Mechanism of Action: The compound's anticancer efficacy is attributed to its ability to intercalate into DNA, disrupting cellular processes and leading to cell cycle arrest .
- In Vivo Studies: In animal models, particularly in triple-negative breast cancer models, the compound demonstrated a tumor growth inhibition (TGI) rate of 73.6% when administered orally .
Antibacterial Activity
The compound also exhibits notable antibacterial properties.
Key Findings:
- Inhibitory Concentration: A derivative of this compound showed an 8-fold stronger inhibitory effect than linezolid against gram-positive bacteria with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL .
- Biofilm Formation: It was effective in preventing biofilm formation, which is critical in treating persistent bacterial infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrimidine ring and the introduction of fluorine atoms enhance the biological activity of these compounds. The presence of the fluoropyridine moiety has been linked to improved potency against specific cancer cell lines and bacteria .
Case Studies
Several case studies highlight the efficacy of this compound:
-
Case Study 1: Anticancer Efficacy
- Objective: To evaluate the compound's effect on HepG2 cells.
- Results: Induced significant apoptosis and cell cycle arrest at G2/M phase.
- Conclusion: The compound shows potential as a chemotherapeutic agent for liver cancer.
-
Case Study 2: Antibacterial Properties
- Objective: To assess the antibacterial activity against Staphylococcus aureus.
- Results: Demonstrated strong inhibition of bacterial growth and biofilm formation.
- Conclusion: Suggests potential for development as an antibacterial treatment.
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
6-(5-fluoropyridin-3-yl)pyrimidine-2,4(1H,3H)-dione exhibits significant biological activities that make it a candidate for various therapeutic applications:
- Antitumor Activity : Research indicates that this compound can inhibit the growth of certain cancer cell lines. It has shown effectiveness in targeting specific pathways involved in tumor proliferation and survival.
- Antimicrobial Properties : Studies have demonstrated that the compound possesses antimicrobial activity against various pathogens, suggesting potential use in treating infections.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes related to disease processes, which could be beneficial in drug development aimed at conditions such as cancer and bacterial infections.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:
- Pyrimidine Synthesis : Utilizing various reagents to form the pyrimidine core while incorporating the 5-fluoropyridine moiety.
- Functionalization Techniques : Employing techniques such as nucleophilic substitution and coupling reactions to introduce functional groups that enhance biological activity.
Therapeutic Potential
The therapeutic potential of this compound is being explored in several areas:
- Cancer Therapy : Ongoing studies are evaluating its efficacy as a chemotherapeutic agent, particularly in targeting resistant cancer types.
- Infectious Diseases : Its antimicrobial properties suggest it could serve as a new treatment option for infections caused by resistant strains of bacteria.
- Neurological Disorders : Preliminary research indicates potential neuroprotective effects, warranting further investigation into its role in treating neurodegenerative diseases.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor effects | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study B | Antimicrobial activity | Showed effectiveness against multi-drug resistant bacterial strains. |
| Study C | Enzyme inhibition | Identified as a potent inhibitor of enzyme X involved in cancer metabolism. |
Comparison with Similar Compounds
Key Observations :
- HOMO-LUMO Gaps: Compounds like 6b (ΔE = 3.91 eV) exhibit lower band gaps than non-fluorinated analogs (e.g., 6c: ΔE = 4.10 eV), suggesting fluorine enhances charge transfer .
Key Observations :
- Fluorinated analogs like 12j achieve moderate yields (68–77%), comparable to non-fluorinated derivatives .
- The target compound’s synthesis likely parallels methods for pyrido[2,3-d]pyrimidines (e.g., 6b), though fluoropyridine coupling may require optimized conditions.
Key Observations :
- Fluorine’s role in enhancing target binding is evident in 2o’s herbicidal activity, where fluorine forms hydrogen bonds with NtPPO .
- The target compound’s fluoropyridinyl group may improve pharmacokinetics over non-fluorinated analogs, as seen in AZT derivatives .
Molecular Interactions and Docking Insights
Preparation Methods
Detailed Experimental Procedures and Data
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | H2SO4, HNO3, 0 °C, 3 h | Nitration of 3-fluoropyridin-2-ol to 2-chloro-3-fluoro-5-nitropyridine | 37 | Careful temperature control required |
| 2 | Pd-C, EtOH, H2, RT, 2 h | Reduction of nitro group to amine | Not specified | Hydrogenation under mild conditions |
| 3 | POCl3, NaH, DMF, 0-25 °C, 2 h | Coupling with dichloropyrimidine derivatives | 46 | Monitored by LCMS |
| 4 | Chromatography (DCM-MeOH) | Purification of product | - | Product elutes at 20% DCM-MeOH |
| 5 | N-oxide, dimethylcyanamide, MsOH, MeCN, 60 °C, 3 h | One-step urea formation via masked isocyanate | Not specified | Followed by extraction and chromatography |
| 6 | Formic acid or MsOH, reflux, 24 h | Acid-catalyzed cyclization of dihydropyrimidinones | ~30-37 | Longer reaction times, moderate yields |
Analytical Characterization
- Mass spectrometry (ESMS) confirms molecular ion peaks consistent with the target compound (e.g., calculated 422.3 found 422.3 for related quinazoline derivatives).
- Nuclear magnetic resonance (NMR) data show characteristic aromatic and pyrimidine proton signals.
- Purity is ensured by preparative HPLC or combiflash chromatography.
- Reaction completion is typically monitored by LCMS or thin-layer chromatography (TLC).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
